Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: Similar in structure but with a tert-butoxycarbonyl group instead of a tert-butylcarbamoyl group.
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine ring in addition to the piperidine ring.
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate: Similar structure with a methoxy(methyl)carbamoyl group.
Uniqueness
Methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate is unique due to its specific tert-butylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 1-(tert-butylcarbamoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)13-11(16)14-7-5-9(6-8-14)10(15)17-4/h9H,5-8H2,1-4H3,(H,13,16) |
InChI Key |
YNDIZCMKDPECRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
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